molecular formula C11H19NO3 B13640066 tert-Butyl (E)-(5-oxohex-3-en-1-yl)carbamate

tert-Butyl (E)-(5-oxohex-3-en-1-yl)carbamate

Cat. No.: B13640066
M. Wt: 213.27 g/mol
InChI Key: SAXKJUBGQMNYGA-FNORWQNLSA-N
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Description

tert-Butyl (E)-(5-oxohex-3-en-1-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group and an enone moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (E)-(5-oxohex-3-en-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate enone precursor. One common method is the reaction of tert-butyl carbamate with 5-oxohex-3-en-1-yl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of flow microreactor systems has been reported to be efficient and sustainable for the production of tert-butyl esters .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (E)-(5-oxohex-3-en-1-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The enone moiety can be oxidized to form corresponding epoxides or diols.

    Reduction: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Substituted carbamates or ureas.

Scientific Research Applications

tert-Butyl (E)-(5-oxohex-3-en-1-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of polymers and other materials

Mechanism of Action

The mechanism of action of tert-Butyl (E)-(5-oxohex-3-en-1-yl)carbamate involves its interaction with nucleophiles, leading to the formation of stable carbamate derivatives. The enone moiety can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This compound can also act as a protecting group for amines, stabilizing them under various reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (E)-(5-oxohex-3-en-1-yl)carbamate is unique due to its combination of a tert-butyl group and an enone moiety, which provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl N-[(E)-5-oxohex-3-enyl]carbamate

InChI

InChI=1S/C11H19NO3/c1-9(13)7-5-6-8-12-10(14)15-11(2,3)4/h5,7H,6,8H2,1-4H3,(H,12,14)/b7-5+

InChI Key

SAXKJUBGQMNYGA-FNORWQNLSA-N

Isomeric SMILES

CC(=O)/C=C/CCNC(=O)OC(C)(C)C

Canonical SMILES

CC(=O)C=CCCNC(=O)OC(C)(C)C

Origin of Product

United States

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